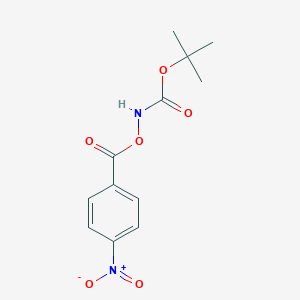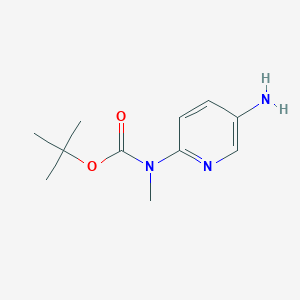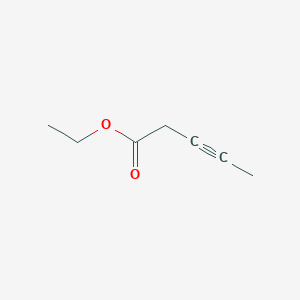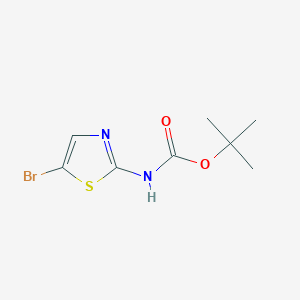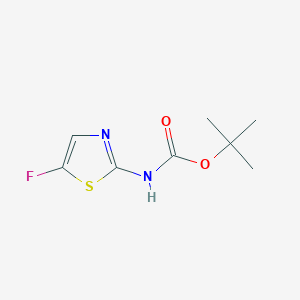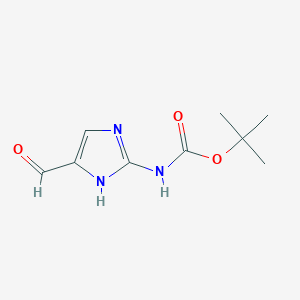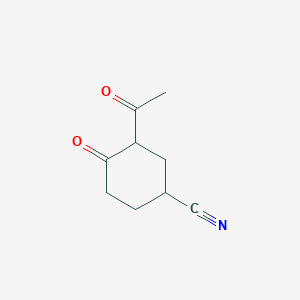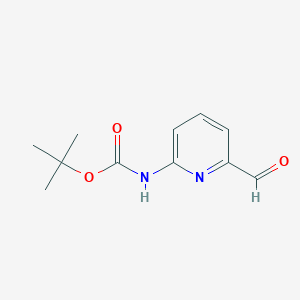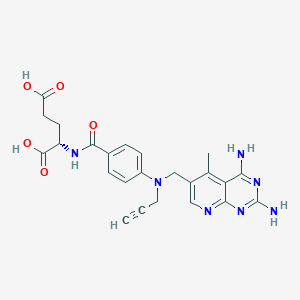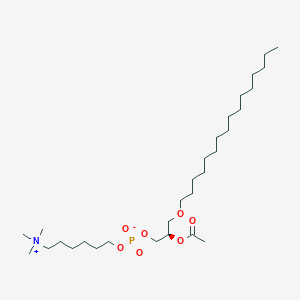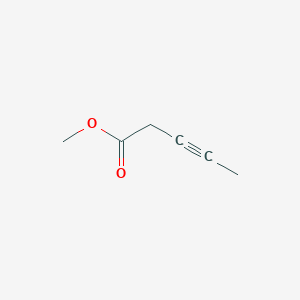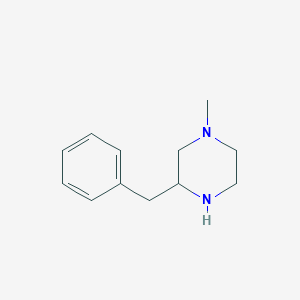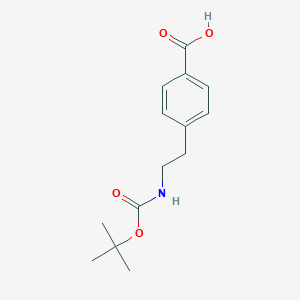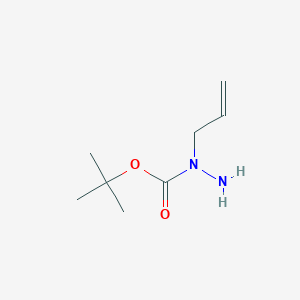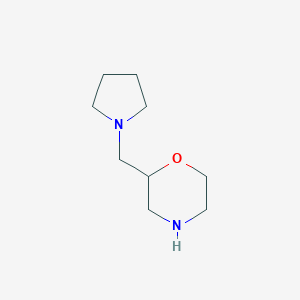
2-(Pyrrolidin-1-ylmethyl)morpholine
概要
説明
The compound "2-(Pyrrolidin-1-ylmethyl)morpholine" is a molecule that contains both pyrrolidine and morpholine groups. These structural motifs are prevalent in various chemical compounds that exhibit a range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .
Synthesis Analysis
The synthesis of compounds related to "2-(Pyrrolidin-1-ylmethyl)morpholine" often involves multi-step reactions. For instance, the Buchwald–Hartwig amination is a key step in synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to the compound of interest . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, highlighting the complexity of these syntheses . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, another related compound, involved rearrangement, condensation, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various computational methods. Density functional theory (DFT) calculations have been used to determine the molecular geometry, vibrational frequencies, and chemical shift assignments of related compounds . These studies provide insights into the molecular motions and electronic properties that could be relevant for "2-(Pyrrolidin-1-ylmethyl)morpholine" as well.
Chemical Reactions Analysis
Compounds with morpholine and pyrrolidine groups participate in a variety of chemical reactions. For example, pyrrolidine derivatives can undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes . The nucleophilic behavior of morpholine and pyrrolidine enamines derived from 2-tetralone has been studied, showing different reactivity patterns . These findings suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" could also exhibit interesting reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and computational studies. Photophysical analyses of quinolines substituted with morpholinyl and pyrrolidinyl groups indicate strong interactions with ct-DNA, which could be due to π-stacking and/or hydrogen-bonding interactions . The fluorescence properties of morpholino-substituted pyridines have been studied, showing high fluorescence quantum yields in both solution and the solid state . These studies suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" may also display distinct photophysical properties.
科学的研究の応用
1. Synthesis and Characterization of New Polyheterocyclic Compounds
2-(Pyrrolidin-1-ylmethyl)morpholine has been utilized in the synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This process involves a one-pot Ugi-Zhu three-component reaction and yields up to 73% efficiency in less than one hour (Morales-Salazar et al., 2022).
2. Antitubercular Activity
A series of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles incorporating 2-(Pyrrolidin-1-ylmethyl)morpholine have been synthesized and demonstrated antitubercular activity against Mycobacterium tuberculosis. This highlights its potential application in developing antitubercular agents (Badiger & Khazi, 2013).
3. Chemical Reactions and Stereochemistry
In the field of organic chemistry, 2-(Pyrrolidin-1-ylmethyl)morpholine has been involved in various reactions, such as with ethyl azodicarboxylate and phenyl isocyanate, offering insights into selectivity and stereochemistry of these reactions (Colonna et al., 1970).
4. Photophysical and Biomolecular Binding Properties
A study involving the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines highlights the photophysical properties and biomolecular binding capabilities of compounds involving 2-(Pyrrolidin-1-ylmethyl)morpholine. This research indicates potential applications in photophysical analysis and DNA interactions (Bonacorso et al., 2018).
5. Synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone Derivatives
The reaction of 2-acetyl-1,4-naphthoquinone with enamines derived from 2-(Pyrrolidin-1-ylmethyl)morpholine has led to the synthesis of 1-amino- and 1-hydroxy-9,10-anthraquinone derivatives, indicating its utility in producing specialized organic compounds (Kobayashi et al., 2000).
将来の方向性
特性
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVKXVKOAWGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562387 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)morpholine | |
CAS RN |
128208-00-4 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

